3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride structure elucidation
3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(3,4-Dichlorophenoxy)pyrrolidine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind the selection and application of modern analytical techniques. Our focus is on creating a self-validating system of analysis, where orthogonal methods converge to provide an unambiguous structural assignment.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is critical for specific interactions with biological targets.[2] The subject of this guide, 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride, combines this important heterocyclic motif with a dichlorinated aromatic ring, a feature often used to modulate the electronic and lipophilic properties of drug candidates.
The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical development. Accurate and definitive confirmation of its chemical structure is the foundational requirement for any further research, be it in process development, pharmacology, or toxicology. This guide outlines the integrated analytical workflow to achieve that certainty.
Foundational Analysis: Molecular Formula and Core Components
Before delving into complex connectivity, the first step is to ascertain the fundamental building blocks of the molecule: its elemental composition and the functional groups present.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the cornerstone for determining the elemental formula of an unknown compound. Unlike nominal mass spectrometry, its high accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions. For a halogenated compound like this, HRMS is indispensable for confirming the presence and number of chlorine atoms through their characteristic isotopic pattern.
Expected Data: The molecular formula for the free base is C₁₀H₁₁Cl₂NO. As a hydrochloride salt, electrospray ionization (ESI) in positive mode will detect the protonated molecule, [M+H]⁺.
| Parameter | Expected Value | Significance |
| Molecular Formula | C₁₀H₁₁Cl₂NO | Defines the elemental building blocks. |
| Monoisotopic Mass (Free Base) | 231.02177 Da | The exact mass of the molecule with the most abundant isotopes. |
| [M+H]⁺ Ion (Calculated) | 232.02905 m/z | The primary ion observed in ESI-MS (positive mode).[3] |
| Isotopic Pattern | M, M+2, M+4 | Confirms the presence of two chlorine atoms. |
The most telling feature will be the isotopic cluster for the [M+H]⁺ ion. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a molecule with two chlorine atoms will exhibit three distinct peaks.[4] The peak at m/z corresponding to the ion with two ³⁵Cl atoms (M) will be the most abundant. The M+2 peak (one ³⁵Cl, one ³⁷Cl) will be approximately 65% of the M peak's intensity, and the M+4 peak (two ³⁷Cl atoms) will be about 10% of the M peak's intensity. This signature pattern is definitive proof of a dichlorinated compound.[5][6]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50).
-
Instrumentation: Use a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Operate in positive ion mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis: Identify the [M+H]⁺ ion cluster and compare the measured accurate mass and isotopic distribution with the theoretical values for C₁₀H₁₂Cl₂NO⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups within the molecule. For this compound, we expect to see characteristic absorptions for the secondary amine (as an ammonium salt), the aromatic ring, the aryl ether linkage, and the carbon-chlorine bonds.
Expected Absorptions:
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Appearance |
| N⁺-H Stretch (Ammonium) | 2400-2800 | Very broad, strong absorption due to the hydrochloride salt. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak, sharp peaks. |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium, sharp peaks. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple medium to strong peaks. |
| C-O-C Stretch (Aryl Ether) | 1200-1275 (asymmetric) & ~1040 (symmetric) | Strong, distinct peaks.[7] |
| C-N Stretch (Amine) | 1020-1250 | Medium intensity. |
| C-Cl Stretch (Aryl Halide) | 1000-1100 | Strong peak in the fingerprint region.[8] |
The presence of a very broad band in the 2400-2800 cm⁻¹ range is a strong indicator of the ammonium hydrochloride salt, distinguishing it from a free secondary amine which would show a weaker, sharper N-H stretch around 3300-3500 cm⁻¹.[9][10]
Unraveling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Logical Workflow for NMR Analysis
Caption: Integrated NMR workflow for structure elucidation.
Predicted ¹H and ¹³C NMR Data
The following table outlines the expected chemical shifts and multiplicities. The use of a deuterated solvent like DMSO-d₆ is recommended due to the compound's salt nature.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Rationale |
| Aromatic H₂ | ~7.6 | d | ~118 | Ortho to ether, ortho to Cl. |
| Aromatic H₅ | ~7.4 | dd | ~117 | Ortho to ether, meta to Cl. |
| Aromatic H₆ | ~7.2 | d | ~122 | Meta to ether, ortho to Cl. |
| Pyrrolidine CH-O | ~5.0 | m | ~75 | Deshielded by adjacent oxygen. |
| Pyrrolidine CH₂-N | ~3.2-3.6 | m | ~52, ~48 | Deshielded by adjacent nitrogen. |
| Pyrrolidine CH₂ | ~2.1-2.4 | m | ~30 | Aliphatic region. |
| N⁺H₂ | ~9.5 | br s | N/A | Broad, exchangeable proton of the ammonium salt. |
| Aromatic C-Cl | N/A | N/A | ~128, ~132 | Deshielded by chlorine. |
| Aromatic C-O | N/A | N/A | ~155 | Highly deshielded by ether oxygen. |
| Aromatic C (Quat.) | N/A | N/A | ~131 | Quaternary carbon. |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
2D NMR for Definitive Connectivity
While 1D NMR provides the pieces, 2D NMR assembles the puzzle.
-
COSY (Correlation Spectroscopy): This experiment will reveal the spin-spin coupling network within the pyrrolidine ring. We expect to see correlations between the CH-O proton and its adjacent CH₂ protons, and between those protons and the CH₂-N protons, confirming the contiguous aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for connecting the two main fragments of the molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to observe is between the pyrrolidine CH-O proton (~5.0 ppm) and the aromatic C-O carbon (~155 ppm). This single cross-peak definitively establishes the ether linkage between the pyrrolidine ring and the dichlorophenyl ring.
Caption: Key HMBC correlation confirming the ether linkage.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.
-
2D Spectra Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra and reference them to the solvent peak or TMS.
-
Structural Assignment: Integrate all 1D and 2D data to assign every proton and carbon signal and confirm the connectivity.
The Ultimate Proof: Single-Crystal X-ray Crystallography
Expertise & Rationale: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also the conformation and intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion.[12][13][14] This technique is particularly valuable in drug development for identifying polymorphs and understanding solid-state properties.[15]
Methodology Workflow:
Caption: Workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/ether).
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a cold stream (e.g., 100 K) on a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
-
Validation: The final refined structure is validated using established metrics (e.g., R-factors, goodness-of-fit) and deposited as a Crystallographic Information File (CIF).
Conclusion: A Triad of Corroborating Evidence
The structure elucidation of 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride is a systematic process of integrating orthogonal analytical techniques.
-
Mass Spectrometry establishes the correct elemental formula and confirms the presence of two chlorine atoms.
-
Infrared Spectroscopy provides a quick confirmation of the key functional groups, particularly the ammonium salt and the aryl ether.
-
NMR Spectroscopy delivers the complete covalent framework, with 2D experiments like HMBC being essential for connecting the disparate parts of the molecule.
-
X-ray Crystallography serves as the final, definitive proof, revealing the precise 3D atomic arrangement in the solid state.
By following this multi-faceted, self-validating approach, researchers can achieve the highest level of confidence in the structure of their target compound, a critical prerequisite for its advancement in any drug discovery and development pipeline.
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